molecular formula C8H7NO4 B1276653 6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid CAS No. 20332-16-5

6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid

Cat. No. B1276653
CAS RN: 20332-16-5
M. Wt: 181.15 g/mol
InChI Key: OJTOAMSTANUUMJ-UHFFFAOYSA-N
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Description

6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid is a compound that is structurally related to benzodioxole systems. Benzodioxole systems are known to interact with various enzymes, such as cytochrome P-450, which are involved in drug metabolism. The compound , while related, does not appear to be a potent inhibitor of human P-450 enzymes, suggesting a different profile of biological activity .

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions, which can include aminobenzoic acids as starting materials. For example, anthranilic acid, a type of aminobenzoic acid, can undergo reactions with a carbonylic component and an isocyanide in an alcoholic solution to yield various products, including dibenzo-1,5-diazocine-2,6-dione derivatives and N-(carbamoylmethyl)anthranilic acid esters . Although the specific synthesis of 6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid is not detailed in the provided papers, these examples of multicomponent reactions highlight the potential synthetic routes that could be explored for its production.

Molecular Structure Analysis

The molecular structure of 6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid is not explicitly analyzed in the provided papers. However, the structure is likely to exhibit characteristics similar to other benzodioxole and aminobenzoic acid derivatives. For instance, the presence of the aminobenzoic acid moiety could imply potential for hydrogen bonding and the dioxole ring could contribute to the molecule's electronic properties and conformational stability .

Chemical Reactions Analysis

The chemical reactivity of aminobenzoic acid derivatives can vary significantly depending on the position of the amino group and the reaction conditions. For example, 4-aminobenzoic acid reacts exclusively to form U-5C-4CR products in multicomponent reactions, while 3-aminobenzoic acid shows no reaction under similar conditions . This suggests that the reactivity of 6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid could also be influenced by the position of its functional groups and the specific reaction environment.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid are not directly discussed in the provided papers. However, related compounds, such as 3-aryl β-amino acids, have been synthesized and are known to mimic aspartic acid. These compounds, due to their structural similarity to benzodioxole systems, could share some physical and chemical properties, such as solubility, melting point, and acidity . The specific properties of 6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid would need to be determined experimentally.

Scientific Research Applications

Synthesis and Biological Activity

6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid and its derivatives are actively researched for their synthesis and biological activities. For instance, derivatives of aminobenzothiazole carboxylic acids have been synthesized and shown to exhibit significant antibacterial activity against various microorganisms such as Staphylococcus aureus and Escherichia coli (Chavan & Pai, 2007). These compounds are valuable in exploring new antibacterial agents.

Molecular Co-crystal Studies

The study of molecular co-crystals involving aminobenzoic acid derivatives is another area of interest. Research in this field focuses on understanding the intermolecular associations and spatial differences of these compounds when forming co-crystals with other substances, which has implications in the design of pharmaceuticals and materials science (Lynch et al., 2000).

Microhydration Studies

Recent studies have also delved into the microhydration of aminobenzoic acid derivatives. For instance, research on 4-aminobenzoic acid (a close relative of 6-aminobenzo[d][1,3]dioxole-5-carboxylic acid) has provided insights into solvent-mediated proton transfer, which is crucial in understanding biochemical processes and drug design (Khuu et al., 2022).

Polymer Synthesis

The application of aminobenzoic acid derivatives in polymer science is another research area. These derivatives are used in the synthesis of various polymeric materials, potentially leading to new materials with unique properties for medical and industrial applications (Uglea et al., 1993).

Electrochemical Sensor Development

Aminobenzoic acid derivatives are being explored for their use in developing electrochemical sensors. These sensors, employing materials like graphene and gold nanoparticles, show promise in detecting substances such as aflatoxin B1, which has significant implications for food safety and public health (Shi et al., 2020).

Safety And Hazards

Safety data sheets suggest avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

6-amino-1,3-benzodioxole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c9-5-2-7-6(12-3-13-7)1-4(5)8(10)11/h1-2H,3,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTOAMSTANUUMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427705
Record name 6-Amino-2H-1,3-benzodioxole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid

CAS RN

20332-16-5
Record name 6-Amino-2H-1,3-benzodioxole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-1,3-dioxaindane-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6-nitro-benzo[1,3]dioxole-5-carboxylic acid (19 g, 90 mmol) in 500 mL ethanol was hydrogenated at 50 psig over 5 g of 5% palladium on carbon for 2 hours. Catalyst was filtered off with Celite® and solvent was removed in vacuo to give 6-amino-benzo[1,3]dioxole-5-carboxylic acid; 4.5 g (27%) used without further purification.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
U Sharma, P Kumar, N Kumar… - Mini reviews in medicinal …, 2010 - ingentaconnect.com
Phthalimide analogues have been extensively used in medicinal chemistry owing to their wide range of applications as anti-convulsant, anti-inflammatory, analgesic, hypolipidimic and …
Number of citations: 129 www.ingentaconnect.com
AL Machado, LM Lima, JX Araújo-Jr, CAM Fraga… - Bioorganic & Medicinal …, 2005 - Elsevier
As part of an ongoing effort to develop new thalidomide analogues as antiinflammatory lead-candidates, this paper describes the synthesis and antiinflammatory activity of novel N-…
Number of citations: 102 www.sciencedirect.com

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